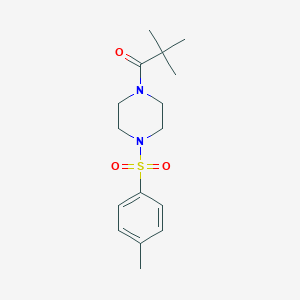

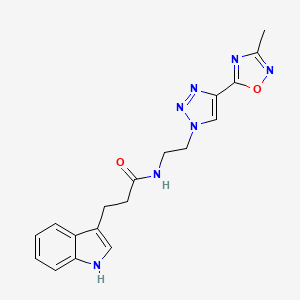

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone, also known as MHP, is a chemical compound that has gained attention for its potential applications in scientific research. MHP is a pyridazinone derivative that has been shown to exhibit various biochemical and physiological effects. In

Applications De Recherche Scientifique

Antimicrotubule Agents

The compound has been used in the design and synthesis of antimicrotubule agents. These agents are important in cancer research as they can inhibit cell division by preventing the formation of microtubules, which are essential for cell division .

Cytotoxic Activities

The compound has shown cytotoxic activities against cancer cell lines. One derivative of the compound, (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene, was found to be the most active among the tested compounds in HeLa cell lines .

Cell Cycle Arrest

The compound has been found to cause cell cycle arrest in cancer cells. This is a crucial aspect of cancer treatment as it prevents the cells from dividing and growing .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells .

Activation of p53-p21CIP1/WAF1 Pathway

The compound has been found to activate the p53-p21CIP1/WAF1 pathway in human colorectal HCT116 cells. This pathway is important in the regulation of the cell cycle and its activation can lead to the arrest of the cell cycle .

Use as a Photoinitiator

The compound has been used as a cationic photoinitiator and nonionic photoacid generator. These are used in the field of polymer chemistry for initiating polymerization reactions .

Mécanisme D'action

Target of Action

A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .

Mode of Action

The related resveratrol analogue has been shown to induce g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may interact with its targets to induce similar changes.

Biochemical Pathways

The related resveratrol analogue has been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This suggests that 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may affect similar pathways.

Result of Action

The related resveratrol analogue has been shown to cause cytotoxicity in hct116 cells through several apoptotic events . This suggests that 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may have similar effects.

Propriétés

IUPAC Name |

3-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXOGDFXYWSZPU-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)